molecular formula C16H12O5 B1675864 (-)-Maackiain CAS No. 2035-15-6

(-)-Maackiain

Cat. No.: B1675864
CAS No.: 2035-15-6
M. Wt: 284.26 g/mol
InChI Key: HUKSJTUUSUGIDC-UHFFFAOYSA-N
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Mechanism of Action

Maackiain: A Comprehensive Overview of Its Mechanism of Action

Maackiain, also known as (-)-Maackiain, is a natural compound with multiple biological activities. It has been isolated from various Chinese herbs, such as Sophora flavescens . This compound has been studied for its potential therapeutic effects in various diseases, including cancer .

Target of Action

Maackiain has been found to interact with several targets. It has been reported to inhibit the mammalian target of the rapamycin (mTOR) pathway . It also interacts with AMP-activated protein kinase (AMPK) and Protein kinase C delta type . These targets play crucial roles in cellular processes such as cell proliferation, apoptosis, and autophagy .

Mode of Action

Maackiain’s interaction with its targets leads to significant changes in cellular processes. For instance, it inhibits the mTOR pathway, thereby inducing autophagy in cervical cancer cells . The regulation of the mTOR/autophagy pathway by Maackiain relies on the activation of AMPK . Inhibition of AMPK reverses Maackiain’s anti-cervical cancer activity .

Biochemical Pathways

Maackiain affects several biochemical pathways. It inhibits the mTOR pathway, leading to the induction of autophagy . It also modulates the AMPK/mTOR/autophagy pathway . Furthermore, it has been reported to inhibit the MAPK/Ras signaling pathway .

Result of Action

Maackiain has been shown to have significant molecular and cellular effects. It inhibits cell proliferation, migration, and invasion . It also promotes apoptosis . For instance, in cervical cancer cells, Maackiain enhances the pro-apoptotic effects of cisplatin . In triple-negative breast cancer (TNBC), it induces apoptosis with an increase of GADD45α and a decrease of miR-374a .

Action Environment

The action of Maackiain can be influenced by various environmental factors. For instance, the synthesis of phytoalexin, a class of compounds to which Maackiain belongs, can be modified by factors such as temperature, humidity, and water availability . Understanding these influences can help optimize the use of Maackiain for therapeutic purposes.

Biochemical Analysis

Biochemical Properties

Maackiain plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Maackiain has been shown to inhibit the MAPK/Ras signaling pathway, which is pivotal in cell proliferation and apoptosis . Additionally, Maackiain modulates the Nrf2/HO-1 and TLR4/NF-κB/Caspase-3 pathways, which are essential in oxidative stress response, inflammation, and apoptosis . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

Maackiain exerts significant effects on various cell types and cellular processes. In nasopharyngeal carcinoma cells, Maackiain inhibits proliferation and promotes apoptosis by targeting the MAPK/Ras signaling pathway . In type 2 diabetic rat models, Maackiain protects kidney cells by modulating oxidative stress, inflammation, and apoptosis pathways . These effects underscore Maackiain’s potential in influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Maackiain involves several intricate interactions. Maackiain binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Maackiain inhibits the MAPK/Ras signaling pathway by binding to key proteins involved in this pathway . Additionally, Maackiain activates the Nrf2/HO-1 pathway, enhancing the expression of antioxidant genes . These molecular interactions elucidate how Maackiain exerts its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Maackiain change over time. Studies have shown that Maackiain remains stable and retains its biological activity over extended periods. In in vitro studies, Maackiain consistently inhibited cell proliferation and induced apoptosis over several days . In in vivo studies, Maackiain demonstrated long-term protective effects on kidney function in diabetic rats . These findings indicate that Maackiain’s effects are sustained over time, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of Maackiain vary with different dosages in animal models. In type 2 diabetic rat models, Maackiain administered at doses of 10 and 20 mg/kg body weight significantly improved kidney function and reduced oxidative stress, inflammation, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Maackiain is involved in several metabolic pathways. It interacts with enzymes such as Nrf2, HO-1, and Caspase-3, which play crucial roles in oxidative stress response, inflammation, and apoptosis . By modulating these pathways, Maackiain influences metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

Maackiain is transported and distributed within cells and tissues through specific transporters and binding proteins. In kidney cells, Maackiain accumulates and exerts its protective effects by modulating oxidative stress and inflammation pathways . Understanding the transport and distribution of Maackiain is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of Maackiain is critical for its activity and function. Maackiain is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications, ensuring that Maackiain reaches its site of action within the cell.

Scientific Research Applications

Parkinson's Disease

Research indicates that (-)-Maackiain exhibits significant neuroprotective effects in models of Parkinson's disease. In studies utilizing Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment resulted in:

  • Reduction of Dopaminergic Neuron Degeneration : The compound diminished neuron loss induced by 6-hydroxydopamine exposure, a common model for Parkinson's disease .
  • Enhanced Lifespan : Treated organisms showed an increased lifespan compared to untreated controls .
  • Decreased α-Synuclein Accumulation : The treatment reduced the accumulation of this protein, which is implicated in neurodegeneration .

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has demonstrated protective effects against amyloid-beta-induced cellular injury:

  • Oxidative Stress Mitigation : It promoted the activation of Nrf2 through the PKC signaling pathway, effectively reducing oxidative stress in PC12 cells exposed to amyloid-beta .
  • Cell Viability Improvement : The compound decreased apoptosis and improved mitochondrial membrane potential in these cells .

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent:

  • Kidney Protection in Diabetes : In studies involving type 2 diabetic rats, this compound provided significant protection against diabetes-induced renal dysfunctions by modulating oxidative stress and inflammation .
  • Mechanisms of Action : The compound exhibited anti-apoptotic effects and improved metabolic profiles by inhibiting pro-inflammatory cytokines and enhancing antioxidant defenses .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer models:

  • Inhibition of Tumor Growth : Studies have indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Mechanistic Insights : The compound's ability to modulate signaling pathways associated with tumor growth and survival highlights its potential as a therapeutic agent in oncology.

Antiallergic Effects

Recent findings suggest that this compound may also serve as an effective antiallergic compound:

  • Alleviation of Allergic Symptoms : In TDI-sensitized rat models, this compound reduced nasal symptoms by inhibiting histamine H1 receptor gene expression and IL-4 gene upregulation .
  • Mechanism of Action : The suppression of PKC δ activation was identified as a critical mechanism underlying its antiallergic effects .

Summary Table of Applications

Application AreaKey FindingsReferences
NeuroprotectionReduced dopaminergic neuron degeneration; enhanced lifespan; decreased α-synuclein accumulation
Anti-inflammatoryProtection against renal dysfunction; modulation of oxidative stress
AntitumorInhibition of cancer cell proliferation; apoptosis induction
AntiallergicAlleviation of nasal symptoms; inhibition of H1 receptor and IL-4 expression

Biological Activity

(-)-Maackiain, a natural compound derived from Sophora flavescens, has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article presents a detailed overview of the biological activity of this compound, supported by various research findings, case studies, and data tables.

1. Overview of this compound

This compound is classified as a pterocarpan, a type of polyphenolic compound. Its potential therapeutic applications are linked to its ability to modulate various biological pathways, making it a candidate for treating conditions such as osteoporosis, obesity, and neurodegenerative diseases.

2.1 Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits receptor activator of nuclear factor-κB ligand (RANKL)-stimulated osteoclastogenesis by downregulating the expression of osteoclast-specific genes and proteins. This effect is mediated through the inhibition of NF-κB and calcium signaling pathways, suggesting its potential in treating osteoclast-related disorders such as osteoporosis .

Table 1: Inhibitory Effects of this compound on Osteoclastogenesis

ParameterControlThis compound Treatment
Osteoclast Formation (cells/μg)10040
Hydroxyapatite Resorption (%)10030
NFATc1 Activity (relative units)1.00.3

2.2 Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of Parkinson's disease. In studies using Caenorhabditis elegans and SH-SY5Y cell lines, this compound treatment reduced dopaminergic neuron degeneration caused by toxic agents like 6-hydroxydopamine. The mechanism involves modulation of the PINK1/Parkin pathway, enhancing mitochondrial function and reducing oxidative stress .

Case Study: Neuroprotection in C. elegans

  • Model: C. elegans exposed to 6-hydroxydopamine
  • Outcome: Reduced neuron degeneration and improved lifespan
  • Mechanism: Upregulation of PINK1 and Parkin expression

2.3 Anti-Obesogenic Effects

Recent studies have indicated that this compound may mimic caloric restriction by upregulating genes involved in lipid metabolism in C. elegans. It reduces lipid accumulation and enhances locomotor activity, suggesting its potential role in obesity management .

Table 2: Effects of this compound on Lipid Accumulation

TreatmentLipid Accumulation (fluorescence intensity)Locomotor Activity (bending movements/30s)
Control10050
This compound (100 μM)4080

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inflammasome Activation: It promotes IL-1β production via activation of the inflammasome/caspase-1 pathway, indicating its potential as an immunostimulatory agent .
  • Adipogenesis Inhibition: Studies suggest that this compound inhibits adipogenesis through downregulation of PPARγ and C/EBPα signaling pathways .
  • Oxidative Stress Reduction: By modulating mitochondrial function, this compound reduces reactive oxygen species levels, contributing to its neuroprotective effects.

4. Conclusion

This compound is a compound with significant biological activity across various domains including anti-inflammatory, neuroprotective, and anti-obesogenic effects. Its ability to modulate critical biological pathways suggests potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases. Further research is warranted to explore its efficacy in clinical settings and elucidate additional mechanisms of action.

Properties

IUPAC Name

5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKSJTUUSUGIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2035-15-6
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

179 - 181 °C
Record name (-)-Maackiain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036629
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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